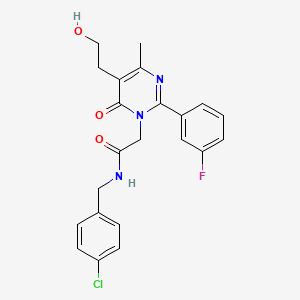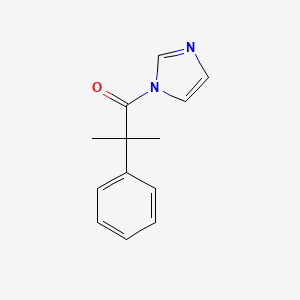
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Vorbereitungsmethoden
The synthesis of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one can be achieved through various synthetic routes. One common method involves the condensation of ketones and amidines under oxidative conditions. For instance, molecular oxygen can be used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency .
Analyse Chemischer Reaktionen
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is a key component in the development of new drugs for treating infectious diseases, inflammation, and cancer.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1-(1H-Imidazol-1-yl)-2-methyl-2-phenylpropan-1-one can be compared with other imidazole derivatives such as:
- 1-Phenylimidazole
- 2-(1H-Imidazol-1-yl)ethanol
- Bis(4-(1H-Imidazol-1-yl)phenyl)methanone These compounds share similar structural features but may differ in their specific chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Eigenschaften
CAS-Nummer |
89372-28-1 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-imidazol-1-yl-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C13H14N2O/c1-13(2,11-6-4-3-5-7-11)12(16)15-9-8-14-10-15/h3-10H,1-2H3 |
InChI-Schlüssel |
SWGBHPSSNZWROV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
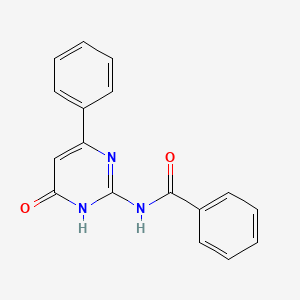
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)

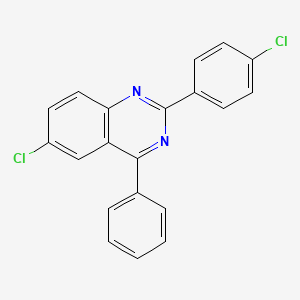
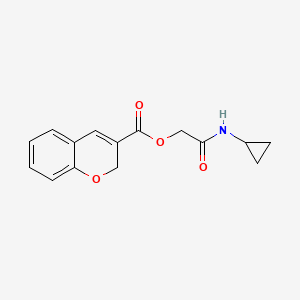
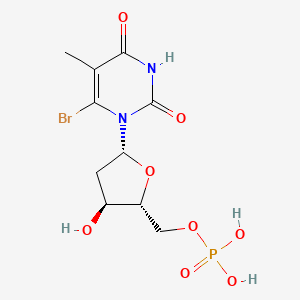
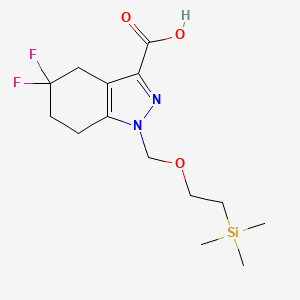
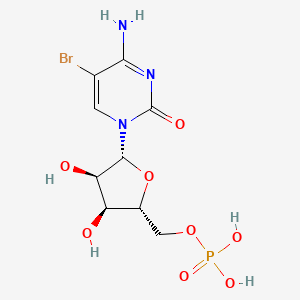
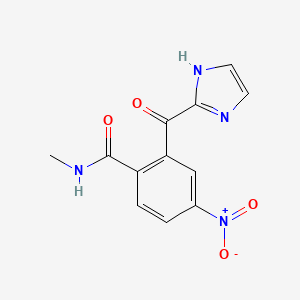
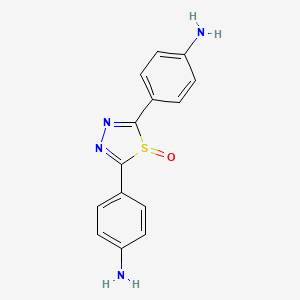
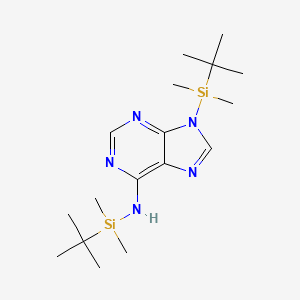
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
